2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid
Description
IUPAC Name: 2-[(2E)-3-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enamido]benzoic acid CAS Number: 1001288-58-9 Molecular Formula: C₂₀H₁₇NO₅ Biological Activity: This compound is a G protein-coupled receptor 68 (GPR68) antagonist with anti-inflammatory properties . Its structure features a benzoic acid core substituted with an (E)-configured propenamide group. The phenyl ring contains a methoxy group at position 3 and a propargyl ether (prop-2-yn-1-yloxy) at position 4. These substituents likely enhance metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
2-[3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWZIDIJCUEOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxy-4-hydroxybenzaldehyde, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(prop-2-YN-1-yloxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-aminobenzoic acid in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propynyl ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural motifs with the target molecule, such as the benzoic acid backbone, propenamide/enoate linkages, or substituted aryl groups. Differences in substituents and functional groups critically influence their physicochemical properties and biological activities.
Table 1: Structural and Functional Comparison
Functional Group Impact on Activity and Stability
Propargyl Ether vs. Alkoxy Groups :
- The propargyl ether in the target compound (position 4) may improve lipophilicity and metabolic resistance compared to ethoxy or isobutoxy groups in analogs (e.g., compound from ) .
- Avenanthramide G lacks the propargyl group but includes a 4-hydroxyphenyl moiety, enhancing antioxidant activity via radical scavenging .
Methoxy vs. Hydroxy Substituents :
- Methoxy groups (e.g., target compound) generally reduce solubility but increase membrane permeability. Hydroxy groups (e.g., avenanthramide G) improve solubility and hydrogen-bonding capacity, critical for antioxidant effects .
Benzoic Acid vs. Ester Derivatives :
Pharmacological Profiles
Biological Activity
The compound 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid is a benzoic acid derivative with potential biological activity. This article explores its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a methoxy group and a prop-2-yn-1-yloxy substituent, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have demonstrated that benzoic acid derivatives can inhibit the growth of various microorganisms.
- Antioxidant Properties : These compounds often possess antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Certain derivatives have been observed to reduce inflammation in various models.
The mechanisms through which 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Interaction with Cellular Signaling Pathways : The compound may modulate pathways related to apoptosis and cell proliferation.
Antimicrobial Activity
A study investigating the antimicrobial properties of benzoic acid derivatives found that specific structural modifications enhance activity against certain bacteria and fungi. The compound's methoxy and propynyl groups may play crucial roles in increasing lipophilicity, facilitating membrane penetration, and thus enhancing antimicrobial efficacy .
Antioxidant Activity
In vitro assays demonstrated that related benzoic acid derivatives exhibited significant antioxidant activity by scavenging free radicals. The presence of hydroxyl or methoxy groups was critical for this activity, suggesting that 2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid could similarly protect against oxidative damage .
Anti-inflammatory Effects
Research on benzoic acid derivatives has shown promising results in reducing inflammatory markers in cell cultures. For instance, the compound was tested in human foreskin fibroblasts, demonstrating an ability to modulate the expression of pro-inflammatory cytokines .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are effective for constructing the propenamido-benzoic acid core in this compound?
A stepwise approach is recommended, starting with the synthesis of the methoxy-propynyloxy phenyl fragment. The propenamido linkage can be formed via a coupling reaction between the activated carboxylic acid (e.g., using HATU or EDC) and an amine intermediate. Critical steps include protecting group strategies for the propynyloxy moiety to prevent side reactions during amidation. Reaction solvents (e.g., DMF or THF) and temperature control (0–25°C) are essential to minimize decomposition .
Q. Which analytical techniques are critical for confirming structural integrity?
- HPLC : Optimize using a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies key signals: the trans-propenamido doublet (δ 6.8–7.2 ppm, J = 15–16 Hz) and methoxy singlet (δ 3.8–3.9 ppm).
- FTIR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹; benzoic acid C=O at ~1700 cm⁻¹) .
- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) and UV visualization to monitor reaction progress .
Q. How can solubility challenges be addressed during formulation for biological assays?
The compound’s low aqueous solubility (due to the hydrophobic propynyloxy and benzoic acid groups) can be mitigated by:
- pH adjustment : Dissolve in DMSO and dilute with phosphate buffer (pH 7.4) for cell-based studies.
- Derivatization : Convert the benzoic acid to a sodium salt temporarily to enhance solubility .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?
Discrepancies in NMR coupling constants (e.g., propenamido J < 15 Hz) may arise from steric hindrance or solvent effects. Verify sample purity via HPLC and repeat experiments in deuterated methanol or DMF to assess solvent polarity impacts. If unresolved, employ 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
Q. What methodologies optimize reaction conditions to minimize by-products during propynyloxy group introduction?
The Sonogashira coupling is effective for attaching the propynyloxy group. Key optimizations:
- Catalyst : Use Pd(PPh₃)₂Cl₂/CuI with degassed THF to prevent oxidative homocoupling.
- Temperature : Maintain 50–60°C to balance reaction rate and side-product formation.
- Base : Employ triethylamine to scavenge HCl generated during coupling .
Q. How to computationally model this compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID). Parameterize the ligand’s partial charges via Gaussian DFT calculations (B3LYP/6-31G* basis set).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the benzoic acid group and catalytic residues .
Q. How to analyze and address unexpected by-products during scale-up synthesis?
By-products (e.g., regioisomers or hydrolyzed intermediates) can be identified via LC-MS/MS. For example, a common impurity is the Z-isomer of the propenamido group, resolvable by column chromatography (silica gel, 5% MeOH in DCM). Quantify impurities against USP standards using UV-detected HPLC .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) is critical if asymmetric centers are introduced during synthesis .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-UV. The propynyloxy group may hydrolyze in acidic media, necessitating pH-controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
